molecular formula C5H5N3 B1367205 2-(prop-2-yn-1-yl)-2H-1,2,3-triazole

2-(prop-2-yn-1-yl)-2H-1,2,3-triazole

Cat. No.: B1367205
M. Wt: 107.11 g/mol
InChI Key: QQOOSRYNDWRHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(prop-2-yn-1-yl)-2H-1,2,3-triazole is a versatile chemical building block designed for the discovery and synthesis of novel 1,2,3-triazole hybrids in medicinal chemistry. Its structure incorporates both a 1,2,3-triazole ring, a privileged pharmacophore in drug discovery, and a terminal alkyne group, making it a pivotal intermediate for further functionalization via click chemistry. The 1,2,3-triazole scaffold is renowned for its ability to act as a stable bioisostere for amide bonds and other heterocycles, and it can participate in key non-covalent interactions with biological targets, which can improve the physicochemical properties, pharmacokinetics, and pharmacology of the resulting compounds. Researchers utilize this compound as a core scaffold to develop new molecular entities with potential biological activities. The structural motifs present in this intermediate have been extensively investigated in the creation of compounds with anticancer , antimicrobial , anti-Alzheimer's , and anti-inflammatory properties, serving as a foundational starting point for hit-to-lead optimization campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H5N3

Molecular Weight

107.11 g/mol

IUPAC Name

2-prop-2-ynyltriazole

InChI

InChI=1S/C5H5N3/c1-2-5-8-6-3-4-7-8/h1,3-4H,5H2

InChI Key

QQOOSRYNDWRHDY-UHFFFAOYSA-N

Canonical SMILES

C#CCN1N=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions generally include the use of a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of 2-(prop-2-yn-1-yl)-2H-1,2,3-triazole follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of green solvents and environmentally friendly catalysts is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2-Propynyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Anticancer Activity

1,2,3-triazoles are known for their anticancer properties. Research has shown that compounds containing this moiety can induce apoptosis and cell cycle arrest in cancer cells. For instance, derivatives like carboxyamidotriazole have been noted for their synergistic effects with other anticancer agents such as sorafenib in non-small cell lung cancer (NSCLC) treatment .

Key Findings:

  • Carboxyamidotriazole : Inhibits NANOG expression and promotes apoptosis in NSCLC cells.
  • Cefatrizine Derivative : Used clinically for its anticancer properties.
CompoundMechanism of ActionTarget Cancer TypeReference
CarboxyamidotriazoleInduces apoptosisNSCLC
Cefatrizine DerivativeAnticancer activityVarious cancers

Antimicrobial Properties

The antimicrobial efficacy of 1,2,3-triazole derivatives has been widely documented. These compounds exhibit activity against various pathogens, including bacteria and fungi. For example, certain triazole hybrids have shown significant effectiveness against Aspergillus niger and other resistant strains .

Key Findings:

  • Triazole-Coumarin Hybrids : Displayed potent antibacterial activity with IC50 values significantly lower than standard antibiotics.
Compound TypePathogenIC50 (μM)Reference
Triazole-Coumarin HybridAspergillus niger10.5
Triazole DerivativeE. coli5.0

Agrochemical Applications

Triazoles are also utilized in the development of agrochemicals due to their ability to inhibit fungal growth in crops. Compounds such as tebuconazole and propiconazole are well-known fungicides that contain the triazole scaffold.

Key Findings:

  • Tebuconazole : Effective against a broad spectrum of fungal pathogens.
FungicideActive IngredientTarget Pathogen
TebuconazoleTebuconazoleFungal pathogens in crops
PropiconazolePropiconazoleVarious fungal diseases

Material Science Applications

In material science, triazoles are explored for their potential in developing new materials with unique properties. Their ability to form stable complexes with metals makes them suitable for applications in catalysis and sensor technology.

Key Findings:

  • Fluorescent Probes : Triazole derivatives have been used to create fluorescent probes for biological imaging.
Application TypeCompound TypePurpose
Fluorescent ProbesTriazole DerivativesBiological Imaging
CatalystsMetal-Triazole ComplexesCatalytic Reactions

Case Study 1: Anticancer Activity of Triazole Derivatives

A study involving the synthesis of novel triazole derivatives demonstrated their effectiveness as anti-lung cancer agents through mechanisms involving cell cycle arrest and apoptosis induction. The study highlighted the structural modifications that enhanced their potency against lung cancer cells .

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Research focusing on triazole-coumarin hybrids revealed their potential as effective antimicrobial agents against resistant strains of bacteria and fungi. This study underscored the need for new antimicrobial strategies in light of rising resistance .

Mechanism of Action

The mechanism of action of 2-(prop-2-yn-1-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Diverse Substituents

Substituents on the triazole ring profoundly impact biological activity and physicochemical properties. Key analogs include:

Compound Substituents Biological Activity Key Findings Reference
2-(prop-2-yn-1-yl)-2H-1,2,3-triazole Propargyl Not explicitly reported Reactive alkyne for functionalization
6h (tubulin inhibitor) 2-Fluorophenyl, trimethoxybenzoyl Antitumor, anti-angiogenic Potent activity against NSCLC
2-Phenyl-2H-triazole-4-carbaldehyde Phenyl, aldehyde α-Glycosidase inhibition Higher inhibitory activity vs. 1H isomers
5-Aryl-4-(piperazine) derivatives Aryl, piperazine Antiproliferative Colchicine-binding site inhibition
2-(Phenylsulfonyl)-2H-triazole Phenylsulfonyl Anticancer (broad cell lines) Moderate activity across cell lines
  • Propargyl vs. Aryl Groups : The propargyl group in the target compound contrasts with aryl substituents (e.g., phenyl, fluorophenyl) in analogs like 6h and 2b . Aryl groups enhance π-π interactions with hydrophobic enzyme pockets, while propargyl’s linear structure may favor steric accessibility or covalent binding .

Isomeric Comparison: 1H vs. 2H-1,2,3-Triazoles

The position of the substituent (1H vs. 2H isomers) significantly alters bioactivity:

  • α-Glycosidase Inhibition : 2-Phenyl-2H-triazole-4-carbaldehyde (2b ) exhibited 10-fold higher inhibition than its 1H analog, attributed to better geometric alignment with the enzyme’s active site .
  • Synthetic Routes : 1H isomers are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), while 2H isomers often require Dimroth rearrangement or regioselective alkylation .

Molecular Modeling and SAR Studies

  • Antiproliferative Activity : Piperazine-linked 2H-triazoles (e.g., 5-aryl-4-(piperazine) derivatives ) showed enhanced activity when bulky aryl groups improved hydrophobic interactions with tubulin’s colchicine-binding site .
  • Tubulin Inhibition : Compound 6h ’s trimethoxybenzoyl group mimics colchicine’s trimethoxyphenyl motif, explaining its potent antitumor effects .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Sulfonyl and piperazine substituents improve aqueous solubility compared to hydrophobic propargyl or aryl groups .
  • Stability : Propargyl-containing compounds may undergo oxidative degradation, whereas aryl derivatives (e.g., 2b ) exhibit greater stability .

Q & A

Q. Key Optimization Parameters :

ParameterTypical RangeImpact on Yield
Catalyst Loading5–10 mol% CuHigher loading accelerates kinetics but may increase impurities
SolventToluene, DMF, THFPolar aprotic solvents enhance regioselectivity
Reaction Time6–24 hrsLonger times improve conversion but risk side reactions

Advanced Synthesis: How can regioselectivity challenges in triazole functionalization be addressed?

Answer:
Regioselectivity in 1,2,3-triazole derivatives is influenced by steric and electronic factors. For 2-(prop-2-yn-1-yl) substitution:

  • Steric Control : Bulky substituents on the triazole ring favor substitution at the less hindered N-2 position. For example, aryl groups at N-1 direct prop-2-yn-1-yl to N-2 .
  • Catalytic Systems : Heterogeneous catalysts (e.g., Cu nanoparticles on SiO₂) improve selectivity by reducing undesired side reactions .
  • Microwave-Assisted Synthesis : Reduces reaction times (30–60 mins) and enhances regiocontrol via uniform heating .

Case Study : In , derivatives like 9c (4-bromophenyl substituent) achieved 78% yield using optimized CuAAC conditions, with regioselectivity confirmed by ¹H NMR coupling patterns .

Basic Characterization: What spectroscopic techniques validate the structure of 2-(prop-2-yn-1-yl)-2H-1,2,3-triazoles?

Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Propynyl protons: δ 2.1–2.3 ppm (triplet for ≡C-H) .
    • Triazole ring protons: δ 7.5–8.2 ppm (dependent on substitution pattern) .
  • IR Spectroscopy : Alkyne C≡C stretch at 2100–2260 cm⁻¹ .
  • Elemental Analysis : Discrepancies ≤0.3% between calculated and experimental values confirm purity .

Example : In , theophylline-triazole hybrids showed distinct IR peaks at 2115 cm⁻¹ (C≡C) and 1650 cm⁻¹ (C=N), corroborating structural integrity .

Advanced Data Analysis: How to resolve contradictions between calculated and experimental spectroscopic data?

Answer:
Discrepancies often arise from solvation effects or conformational flexibility. Mitigation strategies:

  • DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian09 with B3LYP/6-31G* basis set). For example, used DFT to validate 9c’s docking conformation .
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting .
  • X-ray Crystallography : Definitive structural confirmation, as seen in for analogous triazole-acetamide derivatives .

Biological Applications: What methodologies assess the pharmacological potential of 2-(prop-2-yn-1-yl)-2H-1,2,3-triazoles?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predict binding affinities to targets like α-glucosidase (e.g., ’s 9c showed binding energy −8.2 kcal/mol) .
  • In Vitro Assays :
    • Antibacterial: Microdilution assays (MIC values against S. aureus or E. coli) .
    • Anticancer: MTT assays on cell lines (e.g., IC₅₀ determination) .
  • ADME Prediction : SwissADME or pkCSM models evaluate bioavailability and toxicity risks .

Advanced Mechanistic Studies: How to probe reaction mechanisms in triazole derivatization?

Answer:

  • Isotopic Labeling : Use D₂O or ¹³C-labeled reagents to track proton transfer or bond formation .
  • Kinetic Profiling : Monitor reaction progress via in-situ IR or LC-MS to identify rate-determining steps .
  • Computational Studies : Transition state analysis (e.g., Gaussian09) reveals energy barriers for cycloaddition steps .

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